![molecular formula C24H22FN3O2S2 B3076382 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1040632-60-7](/img/structure/B3076382.png)
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide
Overview
Description
Scientific Research Applications
Antitumor Activity
A significant scientific application of thieno[3,2-d]pyrimidine derivatives, closely related to the specified compound, is their antitumor activity. These derivatives have displayed potent anticancer activity, comparable to doxorubicin, on human cancer cell lines such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Dual Inhibition of Enzymes
These compounds have also been explored for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, showcasing promising antitumor properties. One such compound demonstrated excellent dual inhibition of human TS and DHFR, indicating its potential as an effective antitumor agent (Gangjee et al., 2009).
Herbicidal Activity
Another application of related thieno[3,2-d]pyrimidine derivatives is in the field of agriculture, where they have shown herbicidal activities. Some compounds in this class have exhibited significant herbicidal effects on dicotyledonous weeds at various stages of growth (Wu et al., 2011).
Antagonism at Chemokine Receptors
Moreover, certain thieno[3,2-d]pyrimidine derivatives act as antagonists at chemokine receptors like CXCR3, which are implicated in inflammatory diseases. This reveals their potential in treating conditions like rheumatoid arthritis and multiple sclerosis (Verzijl et al., 2008).
properties
IUPAC Name |
2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c1-4-28-23(30)22-21(18(12-31-22)16-8-5-14(2)6-9-16)27-24(28)32-13-20(29)26-17-10-7-15(3)19(25)11-17/h5-12H,4,13H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFNISDBKNGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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